molecular formula C10H8N2O2 B1377045 3-Aminoisoquinoline-8-carboxylic acid CAS No. 1337882-40-2

3-Aminoisoquinoline-8-carboxylic acid

Cat. No.: B1377045
CAS No.: 1337882-40-2
M. Wt: 188.18 g/mol
InChI Key: YOQGUWRTXNZYPP-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Scientific Research Applications

3-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-Aminoisoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, redox homeostasis, and biosynthesis of nucleotides and neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Additionally, the compound’s ability to cross cellular membranes is crucial for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biological effects.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Various reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-aminoisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGUWRTXNZYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857234
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-40-2
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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